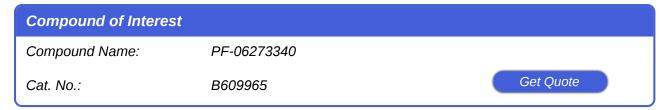


A Technical Guide to PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PF-06273340**, a potent and selective pan-Trk inhibitor with restricted central nervous system (CNS) penetration. Developed for the potential treatment of chronic pain, this molecule represents a significant effort to target the neurotrophin signaling pathway peripherally, thereby avoiding the CNS side effects associated with central Trk inhibition.[1][2][3]

Core Data Summary

The following tables summarize the key quantitative data for **PF-06273340**, facilitating a clear comparison of its biochemical potency, pharmacokinetic profile, and safety margins.

Table 1: Biochemical Potency of PF-06273340

Target	IC50 (nM)
TrkA	6
TrkB	4
TrkC	3

Source: Selleck Chemicals.[4]



Table 2: In Vitro Safety and Selectivity Profile of PF-

06273340

Assay	IC50 / Ki (μM)	Percent Inhibition @ 1 µM
THLE Cytotoxicity	> 42	-
HepG2 Cytotoxicity	> 300	-
COX-1	2.7	-
Dopamine Transporter	5.2 (Ki)	-
MUSK	0.053	-
FLT-3	0.395	-
IRAK1	2.5	-
MKK	-	90%
DDR1	-	60%
Other 304 Kinases	-	< 40%

Source: Journal of Medicinal Chemistry.[4]

Table 3: Rat Pharmacokinetic Profile of PF-06273340

Value
50 mL/min/kg
1.5 L/kg
2.3 h
16%
0.0083

Source: Journal of Medicinal Chemistry. [1]



Table 4: Human Clinical Trial (NCT02260947) Dosing and

Efficacy

Treatment Group	Dose	Primary Endpoint Met (UVB Thermal Pain)
PF-06273340	50 mg (single dose)	No
PF-06273340	400 mg (single dose)	Yes
Pregabalin	300 mg	Yes (on expected endpoints)
Ibuprofen	600 mg	Yes (on expected endpoints)
Placebo	-	No

Source: PubMed Central, PubMed.[5][6]

Signaling Pathway and Mechanism of Action

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), play a crucial role in the sensitization of peripheral nociceptors, contributing to chronic pain states.[1][2][3] These neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptors: TrkA, TrkB, and TrkC.[7] **PF-06273340** is a potent, ATP-competitive inhibitor of all three Trk isoforms, thereby blocking the downstream signaling cascades responsible for pain sensitization. Its peripheral restriction is a key design feature aimed at mitigating the CNS-related adverse events observed with brain-penetrant Trk inhibitors.[1]



Extracellular Space Neurotrophins Binds and Activates Cell Membrane Trk Receptor Phosphorylates **Inhibits** Intracellular Space Downstream Signaling PF-06273340 (e.g., MAPK, PI3K) Pain Sensitization

Trk Signaling Pathway Inhibition by PF-06273340

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Caption: Trk Signaling Pathway Inhibition by **PF-06273340**.



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of **PF-06273340** against TrkA, TrkB, and TrkC was likely determined using a standard in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a non-radiometric luminescence-based assay (e.g., ADP-Glo[™]). A typical protocol would involve:

- Reagents: Recombinant human Trk kinase domains, a suitable substrate peptide (e.g., a poly-Glu, Tyr polymer), ATP, and PF-06273340 at various concentrations.
- Procedure:
 - The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

In Vivo Efficacy in a Rodent Model of Inflammatory Pain (UVIH Model)

The ultraviolet B (UVB)-induced thermal hyperalgesia (UVIH) model is a common preclinical model of inflammatory pain.

- Animals: Male Sprague-Dawley rats.
- Procedure:



- Induction of Inflammation: A hind paw of each rat is exposed to a controlled dose of UVB radiation.
- Drug Administration: PF-06273340 is administered orally at various doses at a specified time point post-UVB exposure.
- Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) is measured at baseline and at multiple time points after drug administration.
- Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage increase in paw withdrawal latency compared to vehicle-treated animals. Efficacy is correlated with unbound plasma concentrations of PF-06273340.[1]

Human Evoked Pain Models (NCT02260947)

This clinical study employed a battery of evoked pain models in healthy volunteers to assess the analgesic effects of **PF-06273340**.[5][6]

- Study Design: A randomized, double-blind, placebo- and active-controlled, five-period crossover study.[5][6]
- Participants: Healthy adult male subjects.[5]
- Interventions: Single oral doses of PF-06273340 (50 mg and 400 mg), pregabalin (300 mg), ibuprofen (600 mg), and placebo.[5][6]
- Pain Models (Primary Endpoints):
 - UVB-induced Thermal Pain: Measurement of pain detection threshold on UVB-irradiated skin.
 - Cold Pressor Test: Measurement of pain tolerance threshold during immersion of a hand in cold water.
 - Electrical Staircase Test: Measurement of pain tolerance threshold to escalating electrical stimuli.

Foundational & Exploratory

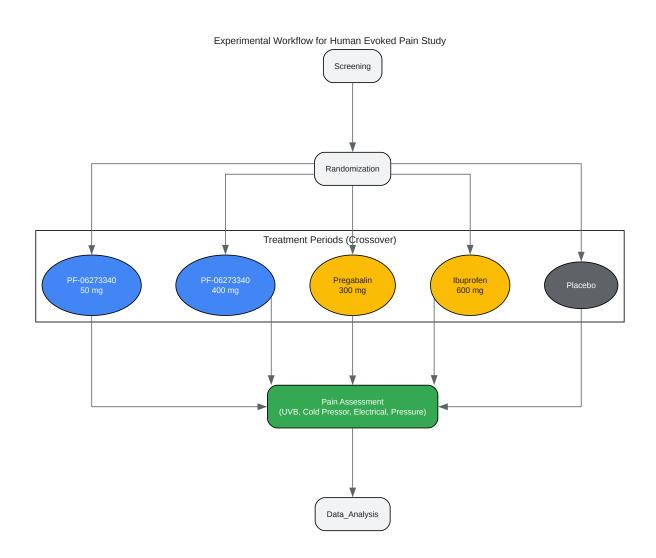




Pressure Pain Test: Measurement of pain tolerance threshold to a pressure algometer.[5]
[6]

• Data Analysis: The primary analysis was based on predefined decision rules comparing the effect of **PF-06273340** to placebo on the pain thresholds.[6]





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